Alizarin Fluorine Blue

Description

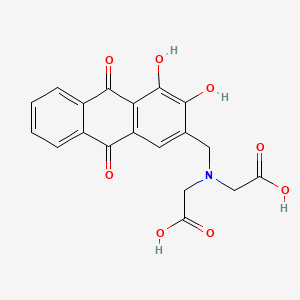

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO8/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIGYBONXWGOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)CN(CC(=O)O)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063240 | |

| Record name | Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown-orange crystals insoluble in water; [Sax] | |

| Record name | Alizarin complexone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1957 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3952-78-1 | |

| Record name | Alizarin complexone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizarin complexone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003952781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alizarin complexone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxyanthraquinon-2-ylmethyliminodi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZARIN COMPLEXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX8W05MTS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alizarin Fluorine Blue: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Properties, and Biological Activities of a Versatile Anthraquinone Derivative

Introduction

Alizarin (B75676) Fluorine Blue, also known as Alizarin Complexone or 3-Aminomethylalizarin-N,N-diacetic acid, is a polyhydroxyanthraquinone dye that has garnered significant interest in various scientific disciplines. Its unique chemical structure, characterized by the alizarin core functionalized with an iminodiacetic acid group, imparts valuable properties as both a sensitive analytical reagent and a biologically active molecule. This technical guide provides a comprehensive overview of the chemical and physical properties of Alizarin Fluorine Blue, detailed experimental protocols for its key applications, and an exploration of its known interactions with biological signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₉H₁₅NO₈.[1][2] Its structure is based on the 1,2-dihydroxyanthraquinone scaffold, commonly known as alizarin, with a methyliminodiacetic acid substituent at the 3-position. This substitution is critical to its function as a chelating agent and indicator.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid | [3] |

| Synonyms | Alizarin Complexone, Alizarin-3-methyliminodiacetic acid, 3-Aminomethylalizarin-N,N-diacetic acid | [4][5] |

| CAS Number | 3952-78-1 | [1][2] |

| Molecular Formula | C₁₉H₁₅NO₈ | [1][2] |

| Molecular Weight | 385.32 g/mol | [1][3] |

| Appearance | Brown to orange crystalline powder | |

| Melting Point | ~185 °C (decomposes) | [1] |

| Solubility | Slightly soluble in water. Soluble in DMF and DMSO. | [1][6] |

| UV-Vis λmax | 249, 429 nm | [6] |

Experimental Protocols

Spectrophotometric Determination of Fluoride (B91410)

This compound is widely used for the colorimetric determination of fluoride ions in various samples. The method is based on the formation of a stable, blue-colored ternary complex between this compound, lanthanum (or another suitable metal ion like cerium), and fluoride ions.[7][8] The intensity of the color is directly proportional to the fluoride concentration.

Materials:

-

This compound solution (0.0005 M)

-

Lanthanum nitrate (B79036) solution

-

Acetate (B1210297) buffer (pH 4.6-5.6)

-

Standard fluoride solutions

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

This compound Stock Solution (0.0005 M): Dissolve an appropriate amount of this compound in deionized water, adjusting the pH with dilute NaOH and HCl to ensure dissolution and proper color.

-

Lanthanum Nitrate Stock Solution: Prepare a stock solution of lanthanum nitrate in deionized water.

-

Acetate Buffer: Prepare an acetate buffer solution and adjust the pH to the optimal range (4.6-5.6).

-

-

Sample Preparation: Prepare aqueous samples containing unknown fluoride concentrations. If necessary, perform distillation or use an ion-exchange resin to remove interfering ions.

-

Calibration Curve:

-

Prepare a series of standard fluoride solutions of known concentrations.

-

To a set of volumetric flasks, add a fixed volume of the this compound solution and the lanthanum nitrate solution.

-

Add increasing volumes of the standard fluoride solutions to the flasks.

-

Add the acetate buffer to each flask and dilute to the mark with deionized water.

-

Allow the color to develop for a specified time (e.g., 60 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 620-630 nm) against a reagent blank.[1][7]

-

Plot a calibration curve of absorbance versus fluoride concentration.

-

-

Sample Analysis:

-

Treat the unknown samples in the same manner as the standards.

-

Measure the absorbance of the sample solutions.

-

Determine the fluoride concentration in the samples using the calibration curve.

-

Diagram: Experimental Workflow for Fluoride Determination

Caption: Workflow for fluoride determination.

In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This compound has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), with a reported IC₅₀ value of 35 nM.[9] The following is a generalized protocol for assessing iNOS inhibition, which can be adapted for testing this compound. This method typically involves measuring the production of nitric oxide (NO) or its stable metabolite, nitrite (B80452), from the substrate L-arginine.

Materials:

-

Purified iNOS enzyme

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Other necessary cofactors (e.g., FAD, FMN, tetrahydrobiopterin)

-

Assay buffer (e.g., Tris-HCl or HEPES)

-

This compound (test inhibitor)

-

Griess Reagent (for nitrite detection) or a method to measure L-citrulline formation

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the iNOS enzyme, L-arginine, NADPH, and other cofactors in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add various concentrations of this compound to the test wells.

-

Add a vehicle control (e.g., DMSO) to the control wells.

-

Add the iNOS enzyme to all wells except the blank.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a mixture of L-arginine and NADPH to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), allowing for the production of NO.

-

-

Detection of Nitrite:

-

Stop the reaction (e.g., by adding a stopping reagent or by placing on ice).

-

Add Griess Reagent to each well. This reagent reacts with nitrite to form a colored product.

-

Incubate at room temperature for a short period to allow for color development.

-

-

Measurement and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of iNOS inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Diagram: iNOS Inhibition Assay Workflow

Caption: Workflow for iNOS inhibition assay.

Involvement in Signaling Pathways

While research specifically investigating the effects of this compound on cellular signaling pathways is limited, studies on its parent compound, alizarin, provide valuable insights into its potential biological activities. It is important to note that the addition of the iminodiacetic acid group may alter the biological effects of the molecule, and further research is needed to confirm these activities for this compound itself.

Aryl Hydrocarbon Receptor (AhR) Signaling

Alizarin has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR).[2][10] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). Upon binding to a ligand like alizarin, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby inducing their transcription.

Diagram: Alizarin Activation of the AhR Signaling Pathway

Caption: Alizarin as an agonist of the AhR pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, cell survival, and proliferation. Some studies have suggested that alizarin can inhibit the NF-κB signaling pathway. This inhibition may occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, alizarin can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Diagram: Potential Inhibition of the NF-κB Pathway by Alizarin

Caption: Potential inhibition of NF-κB signaling.

Conclusion

This compound is a multifaceted molecule with significant applications in both analytical chemistry and biological research. Its utility as a sensitive reagent for fluoride determination is well-established, and its potent inhibitory activity against iNOS suggests its potential as a lead compound in drug discovery. While the direct effects of this compound on cellular signaling pathways require further investigation, the activities of its parent compound, alizarin, on the AhR and NF-κB pathways provide a strong rationale for future studies. This technical guide serves as a valuable resource for researchers interested in harnessing the unique properties of this compound for their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alizarin increase glucose uptake through PI3K/Akt signaling and improve alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioassay Systems EnzyChrom Nitric Oxide Synthase Assay Kit. For quantitative | Fisher Scientific [fishersci.com]

- 9. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]

- 10. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of Alizarin Complexone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Alizarin (B75676) Complexone, a vital chelating agent and colorimetric indicator. The document details the underlying chemical principles, provides step-by-step experimental protocols, and presents key quantitative data to support reproducibility and quality assessment.

Introduction

Alizarin Complexone, chemically known as 3-alizarin methylamine-N,N-diacetic acid, is a turmeric-colored powder with significant applications in analytical chemistry and biological research.[1] Its ability to form stable, colored complexes with various metal ions makes it an invaluable tool for complexometric titrations and the photometric determination of elements like fluorine.[1][2] In the realm of life sciences, it is widely recognized as a fluorescent dye for staining mineralized bone by binding to calcium crystals.[3][4] This guide offers a comprehensive resource for the laboratory-scale synthesis and purification of this versatile compound.

Synthesis of Alizarin Complexone

The primary method for synthesizing Alizarin Complexone is the Mannich condensation reaction.[1] This reaction involves the aminoalkylation of an acidic proton located on the alizarin molecule with formaldehyde (B43269) and a secondary amine, in this case, iminodiacetic acid. The reaction is typically carried out under alkaline conditions.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of Alizarin Complexone is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅NO₈ | [5][6][7] |

| Molecular Weight | 385.33 g/mol | [6][7] |

| Appearance | Turmeric/Yellow-orange to brown powder/crystals | [1][6][8][9] |

| Melting Point | ~180-185 °C (with decomposition) | [1][6][10] |

| Solubility | Slightly soluble in water, ethanol, and ether. Soluble in aqueous solutions at pH > 5. | [1][10] |

Experimental Protocol: Synthesis

This protocol is based on the Mannich condensation reaction.[1]

Materials:

-

Alizarin

-

Iminodiacetic acid

-

Formaldehyde solution

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Activated carbon

Equipment:

-

1000 mL four-necked flask

-

Stirrer

-

Thermometer

-

Condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Preparation of Sodium Iminodiacetate (B1231623): In a beaker, dissolve 62.4 g of sodium hydroxide in 140 mL of pure water. While stirring, slowly add this solution to 100 g of iminodiacetic acid. Allow the solution to cool and crystallize. The resulting white crystals of sodium iminodiacetate are collected by centrifugation.[1]

-

Condensation Reaction: To a 1000 mL four-necked flask equipped with a stirrer, thermometer, and condenser, add 400 g of ethanol, 40 g of N,N-dimethylformamide, 32.5 g of the prepared sodium iminodiacetate, 10 g of alizarin, and 77.5 mL of 2 mol/L sodium hydroxide solution.[1]

-

Heat the mixture with stirring to approximately 70°C.[1]

-

Prepare a mixture of 6.5 g of formaldehyde and 18.5 g of ethanol. Add this mixture to the reaction flask and maintain the temperature at 77-79°C.[1]

-

After 3 hours of reaction, add a second portion of the formaldehyde-ethanol mixture (same ratio as before). Continue the reflux for a total of 12 hours.[1]

-

Allow the reaction mixture to cool. A purple-red solid will precipitate. Filter the precipitate.[1]

-

Crude Product Isolation: Take the collected solid and add it to three times its volume of pure water. Heat to 50°C to dissolve. Acidify the solution to a pH of 1.8 with 10% hydrochloric acid. An orange-yellow to brown precipitate of crude Alizarin Complexone will form.[1]

Purification of Alizarin Complexone

The purification of Alizarin Complexone leverages its pH-dependent solubility.[1] The crude product is dissolved in a slightly alkaline solution, treated to remove impurities, and then reprecipitated by acidification.

Experimental Protocol: Purification

Procedure:

-

Add the crude Alizarin Complexone to four times its volume of pure water.[1]

-

While stirring, add 1 mol/L sodium hydroxide solution to adjust the pH to 5.5. Heat the mixture to about 50°C.[1]

-

Filter the solution after 10 minutes. Treat the filtrate with activated carbon to decolorize and remove impurities. The amount of activated carbon and treatment time should be optimized to ensure the removal of free alizarin.[1]

-

After treatment with activated carbon, filter the solution again.

-

Acidify the clear filtrate to a pH of 1.8 using 10% hydrochloric acid. This will cause the precipitation of an orange-yellow solid, which is the purified Alizarin Complexone.[1]

-

Filter the precipitate and wash it with a dilute hydrochloric acid solution at pH 1.8.[1]

-

Dry the final product at 45°C.[1]

Quantitative Data

The following table summarizes the expected yield and key analytical data for the synthesized and purified Alizarin Complexone.

| Parameter | Value | Reference |

| Yield | 66.5% | [1] |

| ¹H NMR (DMSO-d₆), δ (ppm) | 3.40 (s, 4H), 3.97 (s, 2H), 7.60 (s, 1H), 7.80-7.95 (m, 2H), 8.10-8.25 (m, 2H), 12.53 (br, 4H) | [1] |

Diagrams

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of Alizarin Complexone.

References

- 1. guidechem.com [guidechem.com]

- 2. gspchem.com [gspchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ALizarin complexone (dihydrate) | Wolfe Labs [wolfelabs.com]

- 5. Alizarin Complexone (3952-78-1) 1H NMR [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Alizarin Complexone Manufacturer, Supplier, Exporter [alphachemikaindia.com]

- 8. fishersci.com [fishersci.com]

- 9. Alizarine Complexone Manufacturer in Mumbai, Maharashtra - Best Price [karanlaborates.in]

- 10. ALIZARIN COMPLEXONE manufacturers and suppliers in india [chemicalbook.com]

An In-depth Technical Guide on the Core Mechanism of Action of Alizarin Fluorine Blue with Fluoride

Introduction

Alizarin (B75676) Fluorine Blue, also known as Alizarin Complexone, is a crucial reagent in analytical chemistry, particularly for the spectrophotometric determination of fluoride (B91410) ions.[1] Its efficacy lies in its ability to form a distinctly colored ternary complex with a lanthanide metal ion and fluoride, allowing for sensitive and selective quantification.[1][2] This technical guide provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The spectrophotometric determination of fluoride using Alizarin Fluorine Blue (AFB) is based on the formation of a stable, lilac-blue ternary complex.[1][2][3] The process can be understood as a two-step reaction pathway.

-

Formation of the Lanthanum-AFB Chelate: In the absence of fluoride, this compound, a dihydroxyanthraquinone derivative, forms a red-colored chelate with lanthanum(III) ions in a weakly acidic medium, typically at a pH between 4.5 and 5.5.[1][4] This initial complex involves the coordination of the lanthanum ion with the functional groups of the AFB molecule.

-

Formation of the Ternary Fluoride Complex: When fluoride ions are introduced into the solution containing the red lanthanum-AFB chelate, they readily displace weakly bound ligands, such as water molecules, from the coordination sphere of the lanthanum ion.[1] This leads to the formation of a stable, lilac-blue ternary complex.[1][2] The incorporation of fluoride into the complex causes a significant bathochromic shift (a shift to a longer wavelength) in the absorption spectrum.[1][4] The absorbance of this new blue complex, typically measured at a maximum wavelength (λmax) of approximately 620 nm, is directly proportional to the concentration of fluoride in the sample.[1][2][5]

The stoichiometry of the complexes can vary depending on the reaction conditions, but a common analytical form is a mixed ligand complex with a Lanthanum:this compound:Fluoride ratio of 1:2:1.[4] Other research has also suggested the formation of complexes with different stoichiometries, such as (La(AFB))₂F₂ or a polynuclear complex with a ratio of 3:2.5:1 (AFB:La:F).[1][6] The sensitivity and stability of the reaction can be enhanced by the addition of surfactants, like Tween 80, or organic solvents, such as acetone (B3395972).[4][7][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the determination of fluoride using the this compound method, compiled from various studies.

| Parameter | Value | Conditions / Notes | Reference(s) |

| Stoichiometry (La:AFB:F) | 1:2:1 | Analytical form for spectrophotometry. | [4] |

| (La(AFB))₂F₂ | Suggested ternary complex structure. | [1] | |

| 3:2.5:1 | Polynuclear complex. | [6] | |

| Optimal pH | 5.0 - 5.5 | For ternary complex formation. | [4] |

| 4.5 - 5.0 | For ternary complex formation. | [1] | |

| Wavelength (λmax) | 620 nm | For the La-AFB-F ternary complex. | [1][2][4] |

| 625 nm | For the La-AFB-F ternary complex. | [1][9] | |

| 630 nm | For the blue complex. | [10] | |

| 550 nm | For the La-AFB binary complex. | [4] | |

| 430 nm | For this compound alone (at pH 5). | [4] | |

| Molar Absorptivity (ε) | 11,000 mol⁻¹·dm³·cm⁻¹ | For the 1:2:1 complex at 620 nm (with Tween 80). | [4] |

| 9,500 mol⁻¹·dm³·cm⁻¹ | For the 1:2 La-AFB complex at 550 nm. | [4] | |

| Linear Range | 0.06 - 0.5 µg/mL | Spectrophotometric determination. | [4] |

| 0.10 - 2.00 mg/L | Low-concentration applications. | [5] | |

| 1.0 - 20.0 mg/L | High-concentration applications. | [5] | |

| 0 - 2.0 mg/L | Flow Injection Analysis (FIA) method. | [7] |

Experimental Protocols

This section provides a generalized experimental protocol for the spectrophotometric determination of fluoride using this compound and Lanthanum.

Reagent Preparation

-

Standard Fluoride Solution (e.g., 100 µg/mL): Dissolve an accurately weighed amount of sodium fluoride (NaF) in deionized water. Store in a polyethylene (B3416737) container.[11] Working standards of lower concentrations (e.g., 0.8 µg/mL) can be prepared by serial dilution of this stock solution.[11]

-

This compound (AFB) Solution (1x10⁻³ M): Prepare by dissolving the required amount of this compound (also known as Alizarin Complexone) in a small amount of dilute sodium hydroxide (B78521) (NaOH) solution, then neutralizing with dilute hydrochloric acid (HCl) until the color changes from purple to red (pH 5-6). Dilute to the final volume with deionized water.[4][11]

-

Lanthanum Nitrate (B79036) Solution (1x10⁻² M): Prepare by dissolving an accurately weighed sample of lanthanum(III) nitrate (La(NO₃)₃) in 0.1 M nitric acid (HNO₃).[4]

-

Acetate Buffer Solution (pH 5.5): Prepare a buffer solution to maintain the optimal pH for the reaction.[4]

-

Surfactant/Solvent (Optional): A non-ionic surfactant solution (e.g., 1x10⁻³ M Tween 80) or an organic solvent like acetone can be used to enhance sensitivity.[4][11]

Experimental Workflow

The following diagram illustrates a typical workflow for fluoride determination.

Measurement Procedure

-

Sample and Standard Preparation: Pipette suitable aliquots of the sample solution and a series of working fluoride standard solutions into separate 100-mL volumetric flasks.[11] Dilute each to approximately 50 mL with deionized water.[11]

-

Reagent Addition: To each flask, add the reagents in a specific order, ensuring vigorous swirling after each addition. A typical order is: 10 mL of this compound solution, 2 mL of buffer solution, and 10 mL of Lanthanum(III) solution.[11] If using an enhancer, it is added at this stage (e.g., 20 mL of acetone).[11]

-

Color Development: Dilute the solutions to the mark with deionized water, stopper the flasks, and mix well.[11] Allow the color to develop. This process can take around 45 minutes at room temperature or can be accelerated by heating in a water bath (e.g., 15 minutes at 60-70°C).[4][11]

-

Spectrophotometric Measurement: After cooling the solutions to room temperature, measure the absorbance of each standard and sample solution at the predetermined maximum wavelength (approximately 620 nm) using a spectrophotometer.[4][11] Use a reagent blank to zero the instrument.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their known fluoride concentrations.[4] Determine the fluoride concentration in the sample by comparing its absorbance to the calibration curve.[11]

Note on Interferences: Ions such as aluminum(III), iron(III), phosphate, and sulfate (B86663) can interfere with the measurement.[11][12] For complex samples, a preliminary separation step like distillation, ion exchange, or the use of masking agents may be necessary to ensure accurate results.[7][9][11]

References

- 1. This compound | 3952-78-1 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 5. saudijournals.com [saudijournals.com]

- 6. Solvation of lanthanum complexes with alizarin complexone and fluoride-ion by different organic solvents [inis.iaea.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Spectrophotometric determination of fluoride with alizarin complexone [inis.iaea.org]

- 9. Determination of Fluoride Ion Concentrations in Water Samples by Using UV-VIS Spectrophotometer [inis.iaea.org]

- 10. cpri.res.in [cpri.res.in]

- 11. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 12. Determination of fluoride in water. A modified zirconium-alizarin method [pubs.usgs.gov]

An In-depth Technical Guide to the Spectrophotometric Properties of Alizarin Fluorine Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin (B75676) Fluorine Blue (AFB), also known as Alizarin Complexone or Alizarin-3-methyliminodiacetic acid, is a synthetic organic compound belonging to the dihydroxyanthraquinone class.[1][2] It is a versatile molecule widely recognized for its application as a colorimetric reagent, particularly in the spectrophotometric determination of fluoride (B91410) ions.[1][3][4] This guide provides a comprehensive overview of the core spectrophotometric properties of Alizarin Fluorine Blue, detailed experimental protocols, and visualizations of its primary analytical workflow.

Chemical and Physical Properties

This compound is a brown to orange crystalline powder with limited solubility in water but is soluble in alkaline aqueous solutions.[1][5][6] Its color is pH-dependent, appearing yellow at a pH below 5, red at a pH of 6 or higher, and blue at a pH above 11.5.[5]

| Property | Value | Reference |

| CAS Number | 3952-78-1 | [1][3][4][7][8][9][10][11][12] |

| Molecular Formula | C₁₉H₁₅NO₈ | [1][2][3][4][8][11] |

| Molecular Weight | 385.32 g/mol | [1][8][11] |

| Melting Point | ~185 °C (decomposes) | [1][6][10][11] |

| Appearance | Brown/Fine Powder | [1] |

| Water Solubility | Slightly soluble (0.2 g/L) | [1][6] |

Spectrophotometric Properties

The spectrophotometric characteristics of this compound are central to its analytical applications. The molecule itself exhibits absorption maxima in the visible region, and these properties are significantly altered upon complexation with metal ions and subsequent interaction with anions like fluoride.

A sulfonated derivative, Sulphonated this compound (AFBS), has been developed to improve solubility and sensitivity.[13] The introduction of a sulfonate group results in a bathochromic shift (a shift to longer wavelengths) in the absorption spectra of its complexes compared to the non-sulfonated form.[13]

| Compound/Complex | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Conditions | Reference |

| This compound (in Methanol) | 425 - 430 | Not Specified | In Methanol | [10] |

| This compound (in DMSO:PBS) | 249, 429 | Not Specified | DMSO:PBS (pH 7.2) | [3][4] |

| This compound - Lanthanum Complex | 500 | Not Specified | pH 4.5 | [13] |

| This compound - Lanthanum - Fluoride Ternary Complex | 567, 620 | Not Specified | pH 4.5 | [1][3][4][13] |

| Sulphonated this compound - Lanthanum - Fluoride Ternary Complex | 583 | Not Specified | Not Specified | [13] |

| Lanthanum:Alizarin-complexone:Fluoride (1:2:1) in Tween 80 | 620 | 11,000 | pH 5.5, in the presence of Tween 80 | [14] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Mannich-type condensation reaction.[5][9][15] An improved synthesis method has been developed to increase the yield from approximately 13% to 61%.[15][16]

Improved Synthesis Protocol: [15]

-

Dissolve 1 g of alizarin in 50 ml of ethanol (B145695) and add 4 ml of N sodium hydroxide (B78521) solution dropwise with swirling.

-

Separately, dissolve 3.25 g of iminodiacetic acid disodium (B8443419) salt monohydrate in 25 ml of water.

-

Combine the two solutions in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Displace the air in the apparatus with nitrogen and maintain a slow flow of nitrogen over the surface of the mixture.

-

Heat the mixture to 78 °C and add 0.7 ml of a 36% formaldehyde (B43269) solution.

-

Maintain the temperature at 78 °C for a total of 10 hours, adding further 0.7-ml portions of the formaldehyde solution after 3 and 7 hours.

-

Dilute the mixture to 250 ml with de-ionized water and heat to 50 °C.

-

Adjust the pH to 1.8 with 3 N hydrochloric acid.

-

After 5 hours, filter the precipitate and wash it sparingly with warm water.

-

Dissolve the precipitate in 200 ml of water containing 8 ml of N sodium hydroxide solution.

-

Heat the resulting mixture to 50 °C and adjust the pH to 5.5 with dilute acetic acid.

-

Maintain at 50 °C for 10 minutes, then filter off any small residue.

-

Cool the filtrate to 20 °C and extract with diethyl ether until the extracts are virtually colorless.

-

Acidify the aqueous phase to pH 1.8, allow it to stand overnight, and filter the resulting clear yellow-orange precipitate.

-

Wash the precipitate with water, followed by a mixture of ethanol-diethyl ether (1:1), and finally dry under vacuum over phosphorus(V) oxide.

Spectrophotometric Determination of Fluoride

The most prominent application of this compound is in the quantitative analysis of fluoride ions. This method relies on the formation of a stable, lilac-blue ternary complex between this compound, a lanthanide metal ion (commonly lanthanum or cerium), and the fluoride ion.[1][9][17]

General Protocol for Fluoride Determination: [18][19][20]

-

Reagent Preparation:

-

This compound Solution (5 x 10⁻⁴ M): Suspend 96.2 mg of this compound in freshly distilled water. While stirring, add just enough 1.5 N sodium hydroxide solution to dissolve the solid. Add dilute hydrochloric acid until the purple color of the solution just changes to red (pH 5-6). Dilute to 500 ml.[18]

-

Lanthanum Nitrate (B79036) Solution: Prepare a stock solution of lanthanum nitrate of a suitable concentration.

-

Buffer Solution (pH 4.3): Dissolve 60 g of sodium acetate (B1210297) trihydrate in 500 ml of water. Add 115 ml of glacial acetic acid and dilute to 1 liter.[18]

-

-

Sample Preparation: Prepare the sample solution containing the unknown fluoride concentration. If necessary, perform preliminary steps to remove interfering ions, such as cation exchange to remove cations and precipitation with silver nitrate to remove phosphate.[18]

-

Color Development:

-

Into a series of 100-ml volumetric flasks, pipette aliquots of the sample solution and a series of standard fluoride solutions.

-

Dilute each solution to approximately 50 ml with water.

-

To each flask, add in order, with vigorous swirling: 10 ml of the this compound solution, 2 ml of the buffer solution, and 10 ml of the lanthanum nitrate working standard solution.[18]

-

For enhanced sensitivity, 20 ml of acetone (B3395972) can be added.[18]

-

Dilute the solutions to the mark, stopper the flasks, and mix well.

-

-

Spectrophotometric Measurement:

-

Allow the color to develop for a standardized period (e.g., 45 minutes).[18]

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance of the ternary complex (typically around 620 nm) using a spectrophotometer.[1][3][4][18][20]

-

Use a reagent blank (containing all reagents except fluoride) to zero the instrument.

-

-

Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their known fluoride concentrations. Determine the fluoride concentration in the sample by interpolating its absorbance on the calibration curve.

Visualizations

Chemical Structure and Complexation

The chemical structure of this compound features a dihydroxyanthraquinone core with an iminodiacetic acid group at the 3-position.[1][8] This structure allows it to act as a chelating agent, binding to metal ions.

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 3952-78-1 | >90% [smolecule.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Alizarin-3-methyliminodiacetic Acid | CAS 3952-78-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Alizarin complexone | C19H15NO8 | CID 65132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 3952-78-1 | Benchchem [benchchem.com]

- 10. 3952-78-1 CAS | ALIZARINE COMPLEXONE | Laboratory Chemicals | Article No. 00850 [lobachemie.com]

- 11. This compound | CAS: 3952-78-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. This compound - CAS:3952-78-1 - Sunway Pharm Ltd [3wpharm.com]

- 13. Sulphonated this compound: an improved reagent for the positive absorptiometric determination of the fluoride ion - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 15. An improved synthesis of this compound - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. An improved synthesis of this compound - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. Sulphonated this compound (AFBS). Part III. Lanthanum(III) complexes of 1-hydroxyanthraquinone-2-sulphonate, alizarin-5-sulphonate and AFBS, the fluoride complex of AFBS-lanthanum and a suggested method for fluoride determination - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 19. cpri.res.in [cpri.res.in]

- 20. Microwell Fluoride Screen for Chemical, Enzymatic, and Cellular Reactions Reveals Latent Microbial Defluorination Capacity for −CF3 Groups - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Alizarin Fluorine Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alizarin Fluorine Blue, also known as Alizarin Complexone or Alizarin-3-methyliminodiacetic acid, is a versatile organic dye and chelating agent. Its utility in various analytical and biological applications is fundamentally linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, qualitative descriptions, and a detailed experimental protocol for its application in spectrophotometric analysis.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₅NO₈ | [1] |

| Molecular Weight | 385.32 g/mol | [1][2] |

| Appearance | Brown or ginger-yellow fine powder/crystalline solid.[3][4][5] | |

| Melting Point | ~185 °C (decomposes) | [2][6] |

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and the pH of the medium. The following table summarizes the available quantitative solubility data.

| Solvent | Concentration | Temperature | Reference |

| Water | 0.2 g/L | Not Specified | [2] |

| Dimethylformamide (DMF) | 10 mg/mL | Not Specified | [5] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | Not Specified | [5] |

| DMSO:PBS (pH 7.2) (1:7) | 0.125 mg/mL | Not Specified | [5] |

Qualitative Solubility Information

This compound exhibits poor solubility in non-polar organic solvents and its solubility in aqueous solutions is significantly influenced by pH.[4]

-

Aqueous Solutions: It is slightly soluble in water.[2] Its solubility increases in alkaline aqueous solutions and at a pH greater than 5.[4][7] Conversely, its solubility decreases in acidic conditions (pH < 5).[4] The molecule contains a tertiary amine that can be protonated under acidic conditions to form a quaternary ammonium (B1175870) salt, which can exhibit some solubility in water.[3]

-

Polar Organic Solvents: The compound is generally soluble in polar organic solvents.[3]

-

Non-Polar Organic Solvents: It is reported to be insoluble in ether and other non-polar organic solvents.[4]

-

Ethanol (B145695) and Ether: It is slightly soluble in ethanol and ether.[4][7]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents.[2]

Experimental Protocol: Preparation of this compound Solution for Spectrophotometric Determination of Fluoride (B91410)

This protocol details the preparation of an this compound stock solution, a common procedure in analytical methods for fluoride quantification.[8][9]

Materials:

-

This compound powder

-

Sodium hydroxide (B78521) (NaOH), 1.5N solution

-

Hydrochloric acid (HCl), dilute solution

-

Freshly distilled water

-

Volumetric flask (e.g., 500 mL)

-

Stirring apparatus

Procedure:

-

Weighing: Accurately weigh 96.2 mg of this compound powder.

-

Suspension: Suspend the powder in a beaker containing a volume of freshly distilled water.

-

Dissolution: While stirring the suspension, add 1.5N sodium hydroxide solution dropwise until all the solid has dissolved. The solution will turn purple.

-

pH Adjustment: Carefully add dilute hydrochloric acid dropwise until the color of the solution just changes from purple to red, indicating a pH of approximately 5-6.

-

Dilution: Quantitatively transfer the solution to a 500 mL volumetric flask.

-

Final Volume: Add distilled water to the mark to bring the final volume to 500 mL.

-

Storage: Store the resulting solution appropriately.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound solution for analytical applications.

Signaling Pathway and Other Applications

Beyond its use as an indicator, this compound has been identified as an inhibitor of inducible nitric oxide synthase (iNOS), with a reported IC₅₀ of 35 nM.[5] This suggests its potential role in research related to inflammation and other pathological processes where iNOS is upregulated. The mechanism of inhibition and its application in cellular or in vivo models would require specific experimental protocols.

The following diagram illustrates the inhibitory action of this compound on the iNOS signaling pathway.

References

- 1. Alizarin complexone | C19H15NO8 | CID 65132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 3952-78-1 CAS | ALIZARINE COMPLEXONE | Laboratory Chemicals | Article No. 00850 [lobachemie.com]

- 7. Page loading... [guidechem.com]

- 8. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 9. saudijournals.com [saudijournals.com]

Alizarin Fluorine Blue: A Technical Guide to its Dissociation Constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the dissociation constants of Alizarin Fluorine Blue, also known as Alizarin Complexone. This compound is a vital tool in various analytical and biomedical applications, and a thorough understanding of its acid-base properties is crucial for its effective use. This document presents its dissociation constants, detailed experimental protocols for their determination, and a visual representation of the dissociation process.

Dissociation Constants of this compound

This compound is a polyprotic acid, meaning it can donate more than one proton. Its dissociation can be characterized by a series of dissociation constants (Ka) or their logarithmic form, pKa. The quantitative data for the dissociation of this compound, determined by potentiometric titration at an ionic strength of 0.1, are summarized in the table below.[1]

| Dissociation Constant | Value (k) | pKa |

| k1 | 1.28 ± 0.30 x 10-5 | 4.89 |

| k2 | 2.82 ± 0.24 x 10-8 | 7.55 |

| k3 | 3.72 ± 0.19 x 10-11 | 10.43 |

| k4 | 6.39 ± 0.12 x 10-12 | 11.19 |

Note: pKa values were calculated from the provided k values (pKa = -log10(k)).

Additionally, a predicted pKa value of 1.71 ± 0.10 has been reported, which may correspond to a further protonation step under highly acidic conditions.[2][3][4]

Experimental Protocols for Determination of Dissociation Constants

The dissociation constants of this compound can be determined using several analytical methods. The most common and accurate techniques are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves monitoring the pH of a solution of this compound as a strong base is incrementally added. The pKa values are then determined from the resulting titration curve.

Materials and Equipment:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO2

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (150 mL)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of this compound Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution (e.g., 1 mM).

-

Sample Preparation: Pipette a precise volume of the this compound stock solution into a beaker. Add a sufficient amount of KCl solution to maintain a constant ionic strength (e.g., 0.1 M). Dilute with deionized water to a suitable volume (e.g., 50 mL).

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the path of the stir bar.

-

Titration: Begin stirring the solution gently. Record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration until the pH reaches a plateau in the alkaline region (e.g., pH 12).

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to obtain the titration curve.

-

Identify the equivalence points, which are the points of steepest inflection on the curve. For a polyprotic acid, there will be multiple equivalence points.

-

The pKa values are determined at the half-equivalence points. For example, pKa1 is the pH at half the volume of the first equivalence point. Subsequent pKa values are found at the midpoint between consecutive equivalence points.

-

Spectrophotometry

This method relies on the principle that the different protonated forms of this compound have distinct molar absorptivities at specific wavelengths. By measuring the absorbance of the solution at various pH values, the ratio of the different species can be determined, and thus the pKa values can be calculated.

Materials and Equipment:

-

This compound

-

A series of buffer solutions with known pH values spanning the range of interest (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water.

-

Preparation of Sample Solutions: Prepare a series of solutions by diluting a known amount of the this compound stock solution in different buffer solutions to create samples with a range of pH values. The final concentration of this compound should be constant across all samples.

-

Wavelength Selection:

-

Record the absorption spectra of this compound in a highly acidic solution (where it exists predominantly in its fully protonated form) and a highly alkaline solution (where it is fully deprotonated).

-

Identify the wavelengths of maximum absorbance (λmax) for the acidic and basic forms.

-

-

Absorbance Measurements: Measure the absorbance of each buffered sample solution at the selected wavelengths.

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength against the pH of the solutions.

-

The resulting curve will be sigmoidal for each dissociation step. The inflection point of each sigmoidal curve corresponds to a pKa value.

-

Alternatively, the pKa can be calculated using the following equation for each dissociation equilibrium: pKa = pH + log([HA]/[A-]) where the ratio of the concentrations of the acidic form ([HA]) to the basic form ([A-]) can be determined from the absorbance measurements.

-

Visualization of Dissociation Pathway

The stepwise dissociation of this compound can be visualized as a series of equilibria, where each step corresponds to the loss of a proton.

References

Technical Guide: The Griess Reagent as a Colorimetric Probe for Nitrite Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Griess reagent, a cornerstone of colorimetric analysis for the quantification of nitrite (B80452). This document outlines the core chemical principles, detailed experimental protocols, and performance characteristics of the Griess assay, making it an essential resource for professionals in research and drug development.

Introduction

The Griess test, first described by Peter Griess in 1858, is a chemical analysis method that detects the presence of nitrite ions in an aqueous solution[1]. It has found widespread application in diverse fields, from monitoring drinking water quality to forensic analysis and biomedical research[1]. In a biological context, the Griess assay is frequently employed to indirectly measure nitric oxide (NO) production, as NO rapidly oxidizes to nitrite and nitrate (B79036) under physiological conditions[2]. The simplicity, cost-effectiveness, and high sensitivity of this assay have solidified its importance in laboratories worldwide[3].

Principle of the Griess Assay

The Griess test is a two-step diazotization reaction.[1][4]

-

Diazotization: In an acidic medium, sulfanilamide (B372717) (or a similar aniline (B41778) derivative) reacts with nitrite (NO₂⁻) to form a diazonium salt.[1][2]

-

Azo Coupling: This intermediate diazonium salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye.[1][5]

The resulting azo dye has a vibrant magenta color, and its absorbance is directly proportional to the initial nitrite concentration. The intensity of the color can be quantified using a spectrophotometer, typically at a wavelength between 520 and 590 nm, with the maximum absorbance around 540-548 nm[2][3][5].

Reaction Mechanism

The chemical transformations underlying the Griess assay are well-established. The following diagram illustrates the sequential reaction pathway.

Caption: Griess Reaction Mechanism.

Quantitative Data Summary

The performance of the Griess assay can vary depending on the specific protocol and sample matrix. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Typical Value(s) | Notes |

| Limit of Detection (LOD) | 0.02 - 2.5 µM | Dependent on the specific reagents and matrix. Some commercial kits report LODs as low as 1.0 µM or even 0.5 µM.[1][2][5][6] |

| Linear Range | 1 - 100 µM; 5 - 200 µM | The linear response range can be extended with appropriate sample dilution.[2][7] |

| Wavelength of Max. Absorbance (λmax) | 540 - 548 nm | A range of 520-590 nm is generally acceptable.[2][3][5] |

| Incubation Time | 10 - 30 minutes | Color development is typically rapid, with stability for at least one hour.[2][8] |

| Correlation Coefficient (R²) | > 0.99 | A high degree of linearity is expected for standard curves.[7][9] |

Experimental Protocols

The following protocols provide a general framework for performing the Griess assay. It is crucial to optimize the procedure for the specific sample type and experimental conditions.

-

Griess Reagent Component A (Diazotizing Reagent): A typical formulation is a 1% (w/v) sulfanilamide solution in 5% phosphoric acid.[2]

-

Griess Reagent Component B (Coupling Reagent): A 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution in deionized water. This solution should be protected from light and air to prevent degradation.[2]

-

Working Griess Reagent: Mix equal volumes of Component A and Component B immediately before use. Do not store the mixed reagent for more than 8 hours.[2]

-

Nitrite Standard Solution (e.g., 1 mM): Prepare a stock solution of sodium nitrite in deionized water. This will be used to generate a standard curve.[2]

-

Prepare a series of nitrite standards by diluting the stock solution (e.g., 1-100 µM) in the same buffer as the experimental samples.[2]

-

Add a defined volume of each standard (e.g., 150 µL) to the wells of a 96-well microplate.[2]

-

Add a small volume of the working Griess reagent (e.g., 20 µL) to each well containing the standards.[2]

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.[2][8]

-

Measure the absorbance at 540-548 nm using a microplate reader.[2]

-

Plot the absorbance values against the corresponding nitrite concentrations to generate a standard curve.

-

Sample Preparation: Biological samples such as serum, plasma, or cell culture supernatants may require deproteinization to avoid interference. This can be achieved by ultrafiltration or chemical precipitation.[8][10] Urine samples may require dilution.[8][10]

-

Add a defined volume of the prepared sample (e.g., 150 µL) to the wells of the microplate.[2]

-

Add the same volume of working Griess reagent as used for the standards (e.g., 20 µL) to each sample well.[2]

-

Incubate the plate under the same conditions as the standard curve.[2]

-

Measure the absorbance at the same wavelength.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Experimental Workflow

The following diagram outlines the typical workflow for a Griess assay using a microplate format.

References

- 1. Griess test - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Griess reagent method: Significance and symbolism [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. Griess Reagent System Protocol [worldwide.promega.com]

- 7. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

- 9. Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Alizarin Fluorine Blue: A Technical Guide to its Function as an Inducible Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizarin Fluorine Blue, a member of the anthraquinone (B42736) family of compounds, has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS). This technical guide provides a comprehensive overview of its core inhibitory functions, potential mechanism of action, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of inflammation, drug discovery, and molecular pharmacology.

Introduction to this compound and iNOS Inhibition

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, responsible for the production of large quantities of nitric oxide (NO), a potent inflammatory mediator.[1] Dysregulation of iNOS activity is implicated in the pathophysiology of numerous inflammatory disorders, making it a critical target for therapeutic intervention.[2] this compound, also known by its chemical names Alizarin Complexone and alizarin-3-methyliminodiacetic acid, has emerged as a significant inhibitor of iNOS.[3][4]

Quantitative Data on iNOS Inhibition

This compound exhibits potent inhibitory activity against iNOS. The half-maximal inhibitory concentration (IC50) has been determined to be 35 nM, indicating a high degree of potency.[3] Further quantitative data regarding its effects on iNOS protein expression and cell viability are areas of active investigation.

| Parameter | Value | Reference |

| IC50 for iNOS Inhibition | 35 nM | [3] |

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While the precise mechanism of iNOS inhibition by this compound is yet to be fully elucidated, evidence from structurally related compounds suggests a potential role in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including iNOS.[5][6] The parent compound, Alizarin, has been shown to inhibit NF-κB activation, thereby reducing the expression of its target genes.[2] It is hypothesized that this compound may share this mechanism, preventing the transcription of the iNOS gene and consequently reducing the production of NO.

Caption: Proposed inhibitory pathway of this compound on iNOS expression.

Experimental Protocols

The following are detailed, representative protocols for the investigation of this compound as an iNOS inhibitor. These protocols are based on established methodologies and can be adapted for specific experimental needs.

Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is a commonly used model for studying inflammation and iNOS induction.

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent such as DMSO) for 1 hour.

-

Induce iNOS expression by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL) for the desired time period (e.g., 24 hours).

-

Caption: Workflow for treating RAW 264.7 cells to study iNOS inhibition.

Nitric Oxide Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Sodium Nitrite Standard (for standard curve).

-

-

Procedure:

-

After cell treatment, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

-

Western Blot Analysis of iNOS Protein Expression

This technique is used to quantify the amount of iNOS protein in cell lysates.

-

Procedure:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS (e.g., rabbit anti-iNOS) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the iNOS band intensity to a loading control such as β-actin or GAPDH.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

-

Procedure:

-

After treating the cells with this compound for the desired time, add 10 µL of MTT solution to each well of a 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Conclusion

This compound is a potent inhibitor of inducible nitric oxide synthase. Its mechanism of action is likely linked to the suppression of the NF-κB signaling pathway, a key regulator of iNOS gene expression. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound in inflammatory diseases. Further studies are warranted to fully elucidate its molecular mechanisms and to gather more extensive quantitative data on its biological effects.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. Role of nitric oxide produced by iNOS through NF-κB pathway in migration of cerebellar granule neurons induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dexamethasone suppresses iNOS gene expression by upregulating I-kappa B alpha and inhibiting NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. atcc.org [atcc.org]

Methodological & Application

Application Notes and Protocols for Fluoride Detection in Water Using Alizarin Fluorine Blue

Introduction

Alizarin (B75676) Fluorine Blue, also known as Alizarin Complexone, is a widely used colorimetric reagent for the quantitative determination of fluoride (B91410) in various samples, including water. The method is based on the formation of a stable, blue-colored ternary complex between a lanthanide metal ion (typically lanthanum or cerium), Alizarin Fluorine Blue, and fluoride ions in a buffered, weakly acidic medium. The intensity of the resulting color is directly proportional to the fluoride concentration and can be measured spectrophotometrically. This application note provides a detailed protocol for the determination of fluoride in water samples, intended for researchers, scientists, and professionals in drug development and water quality analysis.

Principle of the Method

In a weakly acidic solution, fluoride ions react with the red-colored chelate of lanthanum (or cerium) and this compound. This reaction leads to the formation of a blue-violet colored mixed-ligand complex.[1][2][3] The absorbance of this complex is measured at a specific wavelength, typically around 620-630 nm, and the fluoride concentration is determined by referencing a calibration curve prepared from standard fluoride solutions.[4][5] The addition of a non-ionic surfactant, such as Tween 80, can enhance the sensitivity and stability of the complex.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound method for fluoride detection.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 610 - 630 nm | [4][6] |

| Optimal pH Range | 4.3 - 5.5 | [1][6][7] |

| Linear Fluoride Concentration Range | 0.06 - 1.2 µg/mL (mg/L) | [1][8] |

| Molar Absorptivity (ε) | Approximately 7,600 - 11,000 L·mol⁻¹·cm⁻¹ | [1] |

| Limit of Detection (LOD) | As low as 0.03 µg/mL (mg/L) | [1] |

| Reaction Time (Color Development) | 15 - 60 minutes | [1][6] |

| Stoichiometry (La:Alizarin Complexone:F⁻) | 1:2:1 and 1:2:2 | [1] |

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the determination of fluoride in water samples.

1. Materials and Reagents

-

Apparatus:

-

Spectrophotometer (Visible range)

-

Polypropylene (B1209903) or polycarbonate volumetric flasks and pipettes (to avoid fluoride interaction with glassware)[4]

-

pH meter

-

Water bath or incubator

-

-

Reagents:

-

This compound (Alizarin Complexone) Solution (5 x 10⁻⁴ M): Dissolve 96.2 mg of this compound in deionized water. Add a small amount of 1.5 N sodium hydroxide (B78521) solution dropwise to aid dissolution. Adjust the pH to 5-6 with dilute hydrochloric acid until the color changes from purple to red. Dilute to 500 mL with deionized water.[6] Store in a dark bottle.

-

Lanthanum Nitrate (B79036) Solution (La(NO₃)₃): Prepare a stock solution by dissolving an appropriate amount of lanthanum nitrate in 0.1 M nitric acid.[1] A working solution of a specific concentration (e.g., 4 x 10⁻⁵ M) is prepared by diluting the stock solution.

-

Acetate (B1210297) Buffer Solution (pH 4.3 - 5.5): Dissolve 60 g of sodium acetate trihydrate in 500 mL of deionized water. Add 115 mL of glacial acetic acid and dilute to 1 L with deionized water to achieve a pH of approximately 4.3.[6] Adjust the pH as needed using a pH meter.

-

Standard Fluoride Stock Solution (100 µg/mL): Dissolve 221.0 mg of anhydrous sodium fluoride (NaF) in deionized water and dilute to 1 L in a polypropylene volumetric flask.

-

Working Fluoride Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µg/mL).

-

Optional: Surfactant Solution (e.g., Tween 80): A 1 x 10⁻³ M solution can be prepared to enhance sensitivity.[1]

-

2. Procedure

2.1. Preparation of the Calibration Curve

-

Into a series of 100 mL polypropylene volumetric flasks, pipette aliquots of the working fluoride standard solutions to obtain a range of fluoride concentrations (e.g., 0, 4, 8, 12, 16, 20, 40 µg of F⁻).[6]

-

Dilute the contents of each flask to approximately 50 mL with deionized water.

-

To each flask, add the reagents in the following order, swirling the flask after each addition:

-

If using a surfactant, add an appropriate volume at this stage.

-

Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.

-

Allow the solutions to stand for a specified time for full color development (e.g., 15 minutes at 60-70°C in a water bath or 45-60 minutes at room temperature).[1][6]

-

Measure the absorbance of each solution at the predetermined wavelength of maximum absorbance (e.g., 620 nm) using the solution with 0 µg of fluoride as the blank.[1]

-

Plot a calibration curve of absorbance versus fluoride concentration (in µg/mL).

2.2. Analysis of Water Samples

-

If the water sample contains particulate matter, filter it through a 0.45 µm filter.

-

Take a suitable aliquot (e.g., 25-50 mL) of the water sample and place it in a 100 mL polypropylene volumetric flask.[6] Dilute to approximately 50 mL with deionized water if necessary.

-

Follow steps 2.1.3 to 2.1.7 as described for the preparation of the calibration curve.

-

From the measured absorbance of the sample, determine the fluoride concentration using the calibration curve.

-

If the initial sample was diluted, remember to multiply the result by the dilution factor to obtain the fluoride concentration in the original water sample.

3. Interference

Ions such as aluminum (Al³⁺), iron (Fe³⁺), and phosphate (B84403) (PO₄³⁻) can interfere with the determination of fluoride.[6] Cation exchange resins can be used to remove interfering cations from the sample solution.[6] The use of a succinate (B1194679) buffer and the this compound-Lanthanum nitrate reagent system has been shown to be effective in masking some common interfering ions.[5]

Visualizations

Experimental Workflow

Caption: Experimental workflow for fluoride detection.

Signaling Pathway (Chemical Reaction)

Caption: Chemical reaction for fluoride detection.

References

- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 2. Spectrophotometric determination of fluoride with alizarin complexone [inis.iaea.org]

- 3. saudijournals.com [saudijournals.com]

- 4. cpri.res.in [cpri.res.in]

- 5. Determination of Fluoride Ion Concentrations in Water Samples by Using UV-VIS Spectrophotometer [inis.iaea.org]

- 6. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 7. Microwell Fluoride Screen for Chemical, Enzymatic, and Cellular Reactions Reveals Latent Microbial Defluorination Capacity for −CF3 Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Staining Mineralized Bone with Alizarin Fluorine Blue: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Fluorine Blue (AFB), also known as Alizarin Complexone or Alizarin-3-methyliminodiacetic acid, is a fluorescent dye used in biological research to visualize and quantify mineralized bone matrix.[1][2] Similar to its analogue, Alizarin Red S, AFB selectively binds to calcium deposits in tissues. Its fluorescent properties make it particularly valuable for dynamic bone histomorphometry, allowing for the tracking of new bone formation over time. This document provides detailed protocols for the application of this compound in both in vivo and in vitro models of bone mineralization.

Principle of Staining

The staining mechanism of this compound is based on its chelation with calcium ions present in the hydroxyapatite (B223615) crystals of the bone matrix. The dihydroxyanthraquinone structure of AFB forms a stable complex with calcium, resulting in a visible and fluorescent label at sites of active mineralization. This interaction is primarily electrostatic, involving the ionized hydroxyl groups of the dye binding to the calcium ions on the hydroxyapatite surface.

Chemical Properties

| Property | Value |

| Synonyms | Alizarin Complexone, Alizarin-3-methyliminodiacetic acid, Alizarine Fluorine Blue |

| CAS Number | 3952-78-1 |

| Molecular Formula | C₁₉H₁₅NO₈ |

| Molecular Weight | 385.3 g/mol |

| Appearance | Brown-orange crystalline powder |

| Solubility | Insoluble in water, soluble in alkaline solutions (e.g., NaOH, KOH) |

Quantitative Data Summary